

Application of (R)-Necrocid 1 in TRPM4 Channel Studies

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Compound of Interest

Compound Name: (R)-Necrocid 1

Cat. No.: B12390898

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Introduction

(R)-Necrocid 1 is a potent and selective agonist of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, a calcium-activated non-selective cation channel.[1] Its activation of TRPM4 triggers a specific form of regulated cell death known as "necrosis by sodium overload" (NECSO).[2][3][4][5] This unique mechanism of action makes **(R)-Necrocid 1** a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the TRPM4 channel. These application notes provide detailed protocols for utilizing **(R)-Necrocid 1** in key experimental paradigms to study TRPM4 function, including electrophysiology, calcium imaging, and cell viability assays.

Mechanism of Action

(R)-Necrocid 1 specifically binds to and activates the human TRPM4 channel, leading to a sustained influx of sodium ions (Na^+) into the cell.[1][2] This massive Na^+ influx results in rapid membrane depolarization, cellular swelling (oncosis), and eventual rupture of the plasma membrane, culminating in necrotic cell death.[2][6] Notably, this process is distinct from other forms of regulated cell death such as apoptosis, necroptosis, and pyroptosis.[5] The activation of TRPM4 by **(R)-Necrocid 1** also leads to the release of damage-associated molecular patterns (DAMPs), suggesting a potential role in modulating immune responses.[7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **(R)-Necrocid 1** activity on human TRPM4 and its effects on cancer cell lines.

Table 1: Potency of **(R)-Necrocid 1** on Human TRPM4

Parameter	Value	Cell Line	Species
EC ₅₀	306.3 nM	HEK293T (overexpressing hTRPM4)	Human

EC₅₀ (Half-maximal effective concentration) represents the concentration of **(R)-Necrocid 1** that elicits 50% of the maximal response of the human TRPM4 channel.

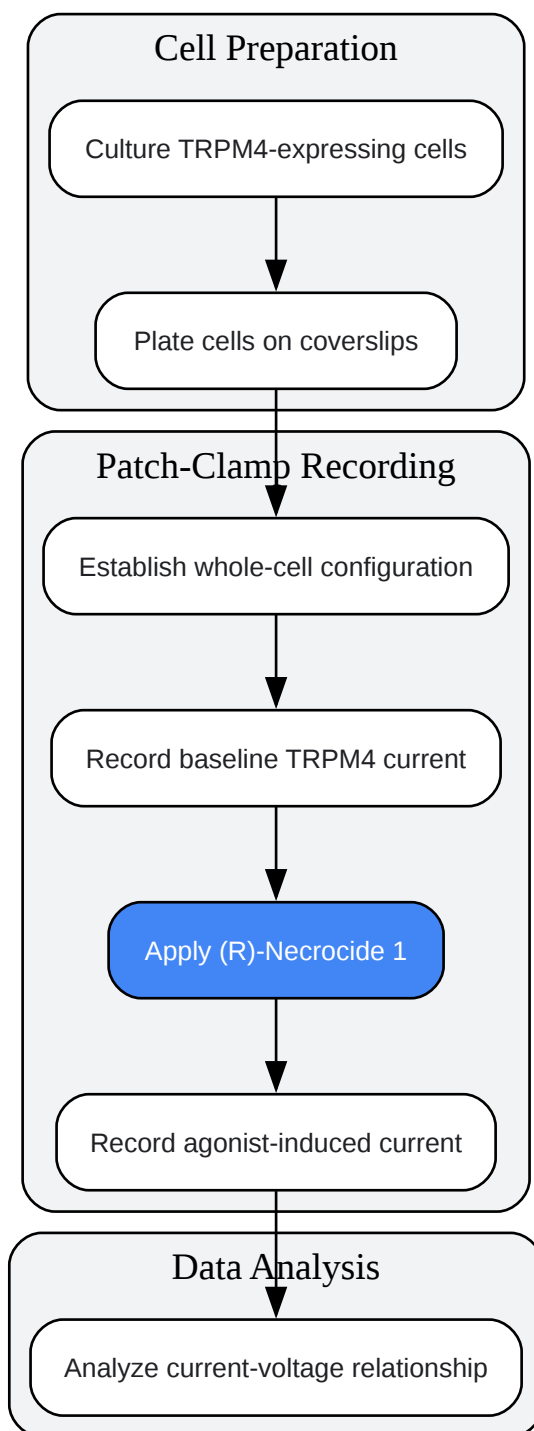
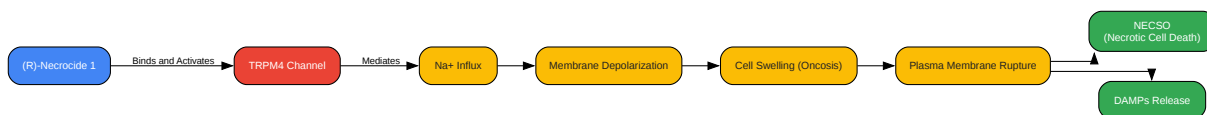
Table 2: Antiproliferative Activity of **(R)-Necrocid 1**

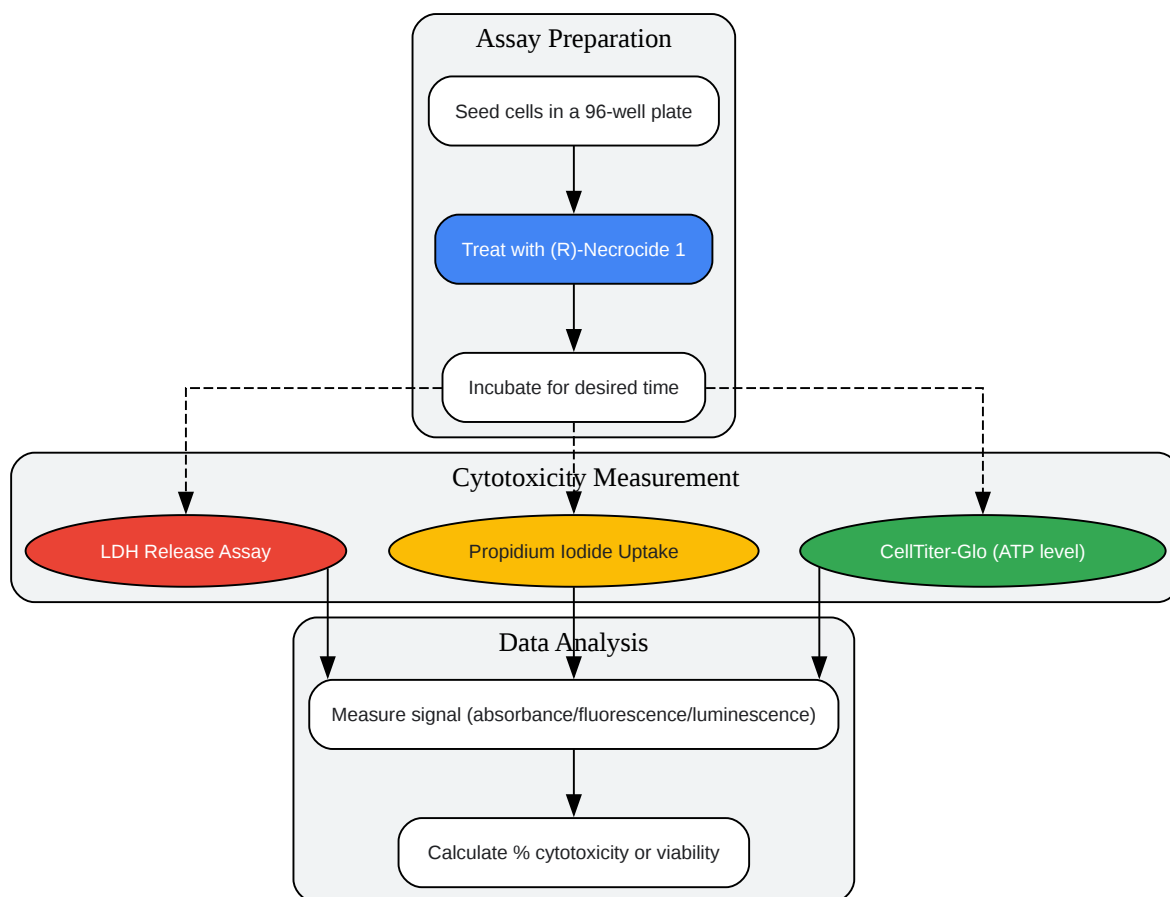
Cell Line	IC ₅₀ (72h)	Cancer Type
MCF-7	0.48 nM	Breast Cancer
PC3	2 nM	Prostate Cancer

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro.

Signaling Pathway

The activation of the TRPM4 channel by **(R)-Necrocid 1** initiates a well-defined signaling cascade leading to necrotic cell death.





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